molecular formula C17H18ClNO5S B2807658 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1421515-58-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B2807658
CAS No.: 1421515-58-3
M. Wt: 383.84
InChI Key: TXOQMHLWJUZFPR-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 3-chloro-2-methylbenzenesulfonamide core linked to a 3-hydroxypropyl chain bearing a benzo[d][1,3]dioxol-5-yl group. The benzo[d][1,3]dioxole moiety (a methylenedioxy aromatic ring) is notable for its metabolic stability and prevalence in bioactive compounds, such as the antidepressant paroxetine. The sulfonamide group (-SO₂NH-) contributes to hydrogen bonding and acidity, which are critical for pharmacological interactions. The hydroxypropyl linker may enhance solubility compared to bulkier alkyl chains.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-11-13(18)3-2-4-17(11)25(21,22)19-8-7-14(20)12-5-6-15-16(9-12)24-10-23-15/h2-6,9,14,19-20H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQMHLWJUZFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. One common approach involves the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate sulfonamide precursors under controlled conditions . The reaction conditions often include the use of solvents such as acetone, ethyl acetate, and ethanol, and may require catalysts or reagents like palladium chloride and xantphos .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide has shown promise in the development of novel therapeutic agents. The presence of the benzo[d][1,3]dioxole unit suggests potential applications in targeting various biological pathways.

Table 1: Potential Biological Targets and Mechanisms

TargetMechanism of ActionReference
TIR1 ReceptorModulates auxin signaling pathways in plants
GPCRsAgonist/antagonist interactions for drug discovery
Enzymatic InhibitionPotential inhibition of specific enzymes involved in disease processes

Pharmacological Studies

Research indicates that this compound may possess anti-inflammatory and anti-cancer properties. Studies have demonstrated its ability to modulate key signaling pathways associated with inflammation and tumor growth.

Case Study: Anti-Cancer Activity
A study evaluated the effects of this compound on cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Agricultural Applications

The compound's interaction with plant auxin receptors suggests it could be developed as a growth regulator in agriculture. By enhancing root growth and overall plant health, it may contribute to improved crop yields.

Table 2: Agricultural Impacts

ApplicationEffect on PlantsReference
Growth RegulationEnhanced root development
Stress ResistanceImproved tolerance to abiotic stress

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Core Structure : Benzamide with a tertiary alcohol side chain.
  • The tertiary alcohol in the side chain (2-hydroxy-1,1-dimethylethyl) may confer steric hindrance, limiting its utility in metal-catalyzed C–H functionalization compared to the hydroxypropyl chain in the target compound, which offers greater flexibility .
(RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one ()
  • Core Structure : Ketone with a benzo[d][1,3]dioxole and pyrrolidinyl group.
  • Key Differences: The ketone functional group lacks the hydrogen-bonding capability of the sulfonamide, which could reduce target binding affinity.

Substituent Effects and Pharmacological Implications

Chlorine and Methyl Substituents
  • The 3-chloro-2-methylbenzenesulfonamide group in the target compound provides electron-withdrawing and steric effects, which may enhance binding to hydrophobic enzyme pockets. This contrasts with the 3-methylbenzamide group in , where the methyl group is electron-donating, possibly reducing electrophilic reactivity .
Benzo[d][1,3]dioxole Motif
  • Shared with (RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (), this group is associated with metabolic stability due to its resistance to oxidative degradation. However, its placement on a hydroxypropyl chain in the target compound may improve solubility compared to the ketone-linked analog .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Potential Applications References
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide Benzenesulfonamide Sulfonamide, Benzo[d][1,3]dioxole, Hydroxypropyl CNS therapeutics, Enzyme inhibition -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Benzamide, Tertiary alcohol Metal-catalyzed reactions
(RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one Ketone Benzo[d][1,3]dioxole, Pyrrolidinyl Not specified

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Chloro and methyl substituents : These groups can influence the compound's reactivity and interaction with biological targets.
  • Sulfonamide group : This functional group is often associated with antimicrobial properties.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈ClN₁O₄S
  • Molecular Weight : 383.8 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

  • Modulation of ATP-binding Cassette Transporters : The compound has been shown to interact with ATP-binding cassette (ABC) transporters, which play crucial roles in drug transport and resistance mechanisms in cells .
  • Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity through radical scavenging mechanisms .
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, contributing to its potential therapeutic effects .

Therapeutic Applications

Due to its diverse biological activities, this compound may have several therapeutic applications:

  • Antimicrobial Agents : The sulfonamide structure suggests potential use as an antimicrobial agent.
  • Cancer Therapy : Compounds with benzo[d][1,3]dioxole structures have been explored for anticancer properties due to their ability to modulate cell signaling pathways .
  • Drug Delivery Systems : Its interaction with ABC transporters could enhance drug delivery efficacy in various therapeutic contexts.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential of this compound:

  • Antioxidant Activity Assessment :
    • A study utilized the DPPH radical scavenging method to evaluate antioxidant capacity. Compounds similar in structure exhibited significant radical scavenging ability, suggesting that this compound may also possess comparable properties .
  • Enzyme Interaction Studies :
    • Research has highlighted the importance of sulfonamide derivatives in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism underpins their use as antibiotics .

Data Table of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(benzo[d][1,3]dioxol-5-yl)acetamideContains benzo[d][1,3]dioxole; lacks sulfonamideAntimicrobial
4-Fluoro-N-(phenyl)benzenesulfonamideFluorinated aromatic; sulfonamide presentEnzyme inhibition
2-Methyl-N-(1,3-benzodioxol-5-yl)acetamideSimilar dioxole structure; acetamide instead of sulfonamideAnticancer

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., hydroxypropyl linkage at C3 of the benzo[d][1,3]dioxole) and sulfonamide bond formation. Key signals:
    • δ 5.9–6.1 ppm (benzo[d][1,3]dioxole protons) .
    • δ 3.5–3.7 ppm (hydroxypropyl -CH₂-) .
  • IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ at m/z 383.84 (C₁₇H₁₈ClNO₅S) .

How can preliminary biological activity screening be designed for this compound?

Basic Research Question

  • Enzyme Inhibition Assays : Target bacterial dihydrofolate synthase (DHFS) via spectrophotometric monitoring of NADPH oxidation .
  • Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 50 µM suggests low cytotoxicity) .
  • Microbial Growth Inhibition : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

How can low synthetic yields due to competing side reactions be resolved?

Advanced Research Question

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-sulfonated derivatives or hydroxyl oxidation products) .
  • Protecting Groups : Temporarily protect the hydroxypropyl group with TBSCl before sulfonamide coupling, then deprotect with TBAF .
  • Solvent Optimization : Replace DMF with THF to reduce nucleophilic competition from the solvent .

What computational methods support structure-activity relationship (SAR) studies?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with DHFS (PDB: 1DHF). Key residues: Asp27, Lys32 .
  • QSAR Modeling : Use Hammett constants (σ) for substituents on the sulfonamide ring to predict bioactivity trends .
  • MD Simulations : Assess stability of sulfonamide-enzyme complexes over 100 ns trajectories (e.g., GROMACS) .

How does the chloro-methyl substitution on the sulfonamide ring influence enzyme inhibition?

Advanced Research Question
The 3-chloro-2-methyl group enhances steric complementarity with DHFS’s hydrophobic pocket. Methodological insights:

  • Mutagenesis Studies : Replace DHFS residues (e.g., Phe31Ala) to test binding dependency .
  • Isothermal Titration Calorimetry (ITC) : Measure ∆G of binding (-9.2 kcal/mol reported for wild-type DHFS) .

How should contradictory bioactivity data between bacterial strains be analyzed?

Advanced Research Question

  • Resistance Gene Screening : PCR amplification of folP (DHFS gene) mutations in resistant strains .
  • Membrane Permeability Assays : Compare compound uptake (e.g., fluorescently labeled analogs) in Gram-positive vs. Gram-negative bacteria .

What kinetic studies elucidate the sulfonamide reaction mechanism?

Advanced Research Question

  • Rate Law Determination : Monitor sulfonamide bond formation via UV-Vis (λ = 260 nm for sulfonyl chloride consumption) .
  • Arrhenius Plot : Calculate activation energy (Eₐ) for coupling at 0–40°C (typical Eₐ ≈ 45 kJ/mol) .

Are alternative synthetic routes feasible for scale-up?

Advanced Research Question

  • Solid-Phase Synthesis : Immobilize the hydroxypropyl intermediate on Wang resin for iterative coupling .
  • Biocatalytic Approaches : Lipase-mediated sulfonamide formation in non-aqueous media (e.g., Candida antarctica Lipase B) .

How can solubility challenges in biological assays be addressed?

Advanced Research Question

  • Co-solvent Systems : Use 10% DMSO/PBS (v/v) for in vitro assays. Confirm stability via HPLC .
  • Prodrug Design : Introduce phosphate esters on the hydroxypropyl group for enhanced aqueous solubility .

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